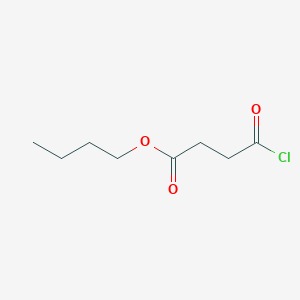

n-Butyl 4-chloro-4-oxobutyrate

Description

n-Butyl 4-chloro-4-oxobutyrate is an ester derivative of 4-chloro-4-oxobutyric acid, characterized by an n-butyl ester group. The compound is synthesized through reactions involving chloro-oxo esters and nucleophilic substitution, as demonstrated in the preparation of related derivatives (e.g., compounds 3 and 4 in , with yields of 76% and 32%, respectively) . Its applications span organic synthesis, particularly in constructing bioactive molecules or functionalized esters.

Properties

Molecular Formula |

C8H13ClO3 |

|---|---|

Molecular Weight |

192.64 g/mol |

IUPAC Name |

butyl 4-chloro-4-oxobutanoate |

InChI |

InChI=1S/C8H13ClO3/c1-2-3-6-12-8(11)5-4-7(9)10/h2-6H2,1H3 |

InChI Key |

SXTWZQNXCLUAFJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)CCC(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl and Ethyl 4-Chloro-4-Oxobutyrate Esters

Methyl and ethyl esters of 4-chloro-4-oxobutyrate are direct analogs differing in alkyl chain length. Methyl 4-chloro-4-oxobutyrate (CAS 1490-25-1) is a key precursor in synthesizing inhibitors and intermediates, as seen in , where its reaction with compound 13 yielded derivative 14 in 79% yield, later hydrolyzed to compound 3 (76% yield) .

- Key Differences :

n-Butyl Esters: Acetate and Acrylate

n-Butyl acetate (CAS 123-86-4) and n-butyl acrylate (CAS 141-32-2) are industrial esters with distinct applications.

- n-Butyl Acetate: A volatile solvent used in coatings and adhesives, contrasting with n-butyl 4-chloro-4-oxobutyrate’s role as a non-volatile synthetic intermediate .

- n-Butyl Acrylate: A monomer for polymer production, whereas the chloro-oxo group in this compound favors electrophilic reactivity (e.g., nucleophilic substitution or condensation reactions) .

Chloroformate Esters (n-Butyl Chloroformate)

n-Butyl chloroformate () shares the n-butyl group but features a reactive chloroformate (-OCOCl) group.

- Reactivity Comparison :

Pharmaceutical Analogs with n-Butyl Substituents

highlights the pharmacological significance of n-butyl groups in enzyme inhibitors. Compound 28 (R1 = n-butyl) exhibited an IC50 of 4.9 µM against MtGS, comparable to cyclopentyl analogs (IC50 = 0.38–0.6 µM) .

Biofuel Candidates: n-Butyl Formate

n-Butyl formate () is studied for combustion properties, with hydrogen abstraction rates influenced by γ-carbon positioning. In contrast, this compound’s chlorine substituent likely reduces combustion efficiency but increases utility in high-energy reactions (e.g., acylations) .

Research Findings and Implications

Q & A

Q. What synthetic methodologies are recommended for preparing n-butyl 4-chloro-4-oxobutyrate?

The compound can be synthesized via esterification or substitution reactions. For example, methyl 4-chloro-4-oxobutyrate (a structural analog) is prepared by reacting 4-chloro-4-oxobutyric acid with methanol under acidic conditions . Similarly, this compound may be synthesized by substituting methanol with n-butanol. Key parameters include temperature control (e.g., 65°C for analogous esterifications) and catalyst selection (e.g., sulfuric acid). Physical properties such as boiling point (e.g., 128–131°C at 23 mm Hg for methyl analogs) and refractive index (n²⁰/D ~1.44) should be monitored for purity validation .

Q. Which spectroscopic techniques are effective for characterizing this compound?

Infrared (IR) spectroscopy is critical for identifying functional groups. For methyl 4-chloro-4-oxobutyrate, strong IR peaks at 1733 cm⁻¹ (ester C=O stretch) and 1437–1200 cm⁻¹ (C-Cl and C-O stretches) are observed . Nuclear Magnetic Resonance (NMR) can confirm molecular structure: ¹H NMR would show signals for the n-butyl chain (δ ~0.9–1.6 ppm) and the oxobutyrate moiety (δ ~2.5–3.5 ppm). Mass spectrometry (MS) can validate molecular weight (e.g., methyl analog: MW 150.58 g/mol) .

Q. What storage and handling protocols are advised for this compound?

While direct data for this compound is limited, analogs like methyl 4-chloro-4-oxobutyrate are stored at room temperature in airtight containers . Due to the reactivity of chloroesters, use inert atmospheres (N₂/Ar) and avoid moisture. Safety protocols for n-butyl chloroformate (a related compound) suggest stringent ventilation and personal protective equipment (PPE) due to respiratory toxicity risks in animal studies .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize reaction conditions for synthesizing or modifying this compound?

Box-Behnken designs are effective for optimizing multivariable systems. For example, in hydrolysis reactions of n-butyl acetate, temperature (65°C), reactant concentration (8% v/v), and catalyst volume (40 mL NaOH) were optimized using a 3-factor model . For this compound, variables could include reaction time, molar ratios, and temperature. A sample experimental design matrix is shown below:

| Variable | Low Level | High Level |

|---|---|---|

| Temperature (°C) | 50 | 80 |

| n-Butanol (mol%) | 5 | 10 |

| Catalyst (wt%) | 1 | 5 |

Statistical analysis (ANOVA) can identify significant factors and interactions, with response surfaces visualizing optimal conditions .

Q. How should researchers address gaps in toxicity data for this compound?

Acute Exposure Guideline Levels (AEGLs) for n-butyl chloroformate provide a methodological framework. For example:

- Interspecies extrapolation : Apply uncertainty factors (e.g., 10-fold for rats to humans) to lethality thresholds (e.g., 200 ppm in rats) .

- Temporal scaling : Use concentration-time models (e.g., ) with exponents for short exposures and for prolonged durations .

- In vitro assays : Prioritize bacterial reverse mutation (Ames test) and mammalian cell genotoxicity studies, as done for chloroformates .

Q. What strategies resolve contradictions in reactivity data among chloro-substituted esters?

Comparative studies using kinetic and thermodynamic analyses are essential. For example:

- Hydrolysis rates : Compare this compound with methyl/ethyl analogs under varying pH conditions.

- DFT calculations : Model reaction pathways to identify electronic effects of the chloro group.

- Cross-validation : Replicate conflicting studies with standardized protocols (e.g., fixed solvent systems, controlled humidity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.